MFCD02216405
Description
Contextualization within Chemical Research Paradigms
Compound MFCD02216405, or 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine, is a substituted tryptamine (B22526) derivative. Its structural foundation is the indole (B1671886) ring, a bicyclic aromatic heterocycle that is a prevalent scaffold in numerous biologically active molecules and natural products. Research on this compound falls within the broader paradigm of medicinal chemistry and drug discovery, where the synthesis and evaluation of novel molecules with therapeutic potential are paramount. The unique substitutions on its indole ring—a fluorine atom at the 5th position and a methyl group at the 2nd position—place it in the category of halogenated and alkylated indole derivatives, which are often explored for their modified biological activities compared to their parent compounds.
The primary method for constructing the core indole structure of such compounds is the Fischer indole synthesis, a classic and widely used reaction in organic chemistry discovered in 1883. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine, this would typically involve a multi-step synthesis beginning with the formation of the 5-fluoro-2-methylindole (B1303453) core. vulcanchem.comvulcanchem.com The synthesis strategy generally involves four main stages: construction of the indole core, introduction of the fluorine and methyl substituents, attachment of the ethylamine (B1201723) side chain, and finally, purification, often through the formation of a hydrochloride salt.
Significance of Investigating this compound within Scientific Disciplines
Preliminary research indicates that 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine and its derivatives are of interest for their potential anticancer, antiviral, and antimicrobial properties. In anticancer research, for instance, studies suggest that this compound may inhibit cancer cell proliferation through mechanisms like inducing apoptosis and arresting the cell cycle. Its structural similarity to serotonin, a key neurotransmitter, also suggests potential applications in neuropharmacology. Furthermore, this compound serves as a versatile building block in organic synthesis, enabling the creation of more complex indole derivatives for further scientific exploration.
Interactive Data Tables
Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine |
| Molecular Formula | C₁₁H₁₃FN₂ |
| Molecular Weight | 192.24 g/mol |
| Canonical SMILES | CC1=C(C=C2C(=C1)C(=CN2)CCN)F |
Physicochemical Properties of Related Indole Derivatives
| Property | Value/Descriptor | Source |
| Aqueous Solubility | <0.1 mg/mL (estimated for an analog) | vulcanchem.com |
| Lipophilicity (LogP) | ~3.2 (estimated for an analog) | vulcanchem.com |
| Hydrogen Bond Donors | 2 | vulcanchem.com |
| Hydrogen Bond Acceptors | 2 | vulcanchem.com |
| Topological Polar Surface Area | 41.8 Ų (for a related isomer) | vulcanchem.com |
Detailed Research Findings
Research into 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine and its closely related derivatives has revealed promising biological activities. While specific studies on this compound are emerging, the broader class of 5-fluoroindole (B109304) derivatives has been the subject of more extensive investigation.
In the realm of anticancer research , derivatives of 5-fluoro-2-oxindole have demonstrated significant antitumor activity. For example, one study highlighted a compound that showed high growth inhibition (GI>70%) against eight types of cancer, including leukemia, breast cancer (T-47D), ovarian cancer (NCI/ADR-RES), lung cancer (HOP-92), melanoma, CNS cancer (SNB-75), renal cancer, and colon cancer. researchgate.net Another study on thiourea (B124793) derivatives containing the 5-fluoro-2-methylindole moiety reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism of action is thought to involve the inhibition of angiogenesis and alteration of cellular signaling pathways.
In the field of antiviral research , novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which are derivatives of the core structure, have shown activity against several viruses. Specifically, certain derivatives were found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov One bromine-substituted derivative even exhibited selective activity against Coxsackie B4 virus. nih.gov
Regarding antimicrobial properties , while direct studies on this compound are limited, related indole derivatives have shown potential. For instance, similar compounds have demonstrated activity against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
Structure
3D Structure
Properties
IUPAC Name |
3-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-3-4-9-24-13-6-5-12(10-14(13)23-2)11-15-17(22)19(18(25)26-15)8-7-16(20)21/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,20,21)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKUFSYVAPMYMA-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of Mfcd02216405
Retrosynthetic Analysis for MFCD02216405 Synthesis
A retrosynthetic analysis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole (this compound) logically disconnects the pyrazole (B372694) ring, which is the core structural motif. The most common and direct disconnection strategy involves breaking the two C-N bonds formed during the cyclization process. This approach is based on the well-established Knorr pyrazole synthesis and related methodologies. mdpi.com
The primary disconnection breaks the pyrazole ring into two key synthons:
A substituted hydrazine (B178648), which is 2,4-dinitrophenylhydrazine (B122626) .
A 1,3-dicarbonyl compound, which is acetylacetone (B45752) (also known as 2,4-pentanedione).
This retrosynthetic pathway is highly practical as both precursor molecules, 2,4-dinitrophenylhydrazine and acetylacetone, are readily available and inexpensive commercial reagents. heteroletters.orgjocpr.com The forward synthesis involves the condensation of these two components, typically under acidic conditions, to form the heterocyclic ring system. lmaleidykla.ltscielo.br
Development of Novel Synthetic Routes for this compound
The synthesis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole is predominantly achieved via the condensation reaction between 2,4-dinitrophenylhydrazine and acetylacetone. scielo.brdergipark.org.tr This reaction is a variation of the Knorr pyrazole synthesis, a robust and straightforward method for constructing the pyrazole core. mdpi.com
The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst to facilitate the condensation and subsequent cyclization/dehydration steps. jocpr.comlmaleidykla.lt Solvents such as glacial acetic acid or ethanol (B145695) are commonly employed. heteroletters.orgjocpr.com
Several catalysts have been explored to improve the efficiency and conditions of this synthesis. While traditional methods use mineral acids like H₂SO₄, modern approaches have utilized milder and more environmentally friendly catalysts. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for the solventless condensation of 1,3-diketones with hydrazines, affording excellent yields at room temperature. scielo.br Similarly, magnesium bisulfate (Mg(HSO₄)₂) has been demonstrated as an efficient, eco-friendly, and reusable catalyst for this transformation under solvent-free conditions at 60 °C. lmaleidykla.lt
The general synthetic scheme is presented below: Reaction of 2,4-dinitrophenylhydrazine with acetylacetone to yield 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole.
The synthesis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole from acetylacetone and 2,4-dinitrophenylhydrazine does not present a regioselectivity issue, as acetylacetone is a symmetrical 1,3-diketone. Both carbonyl groups are chemically equivalent, so nucleophilic attack by the hydrazine can occur at either site without leading to different isomeric products.
However, the principles of chemo- and regioselectivity become critical when using unsymmetrical 1,3-diketones. mdpi.com In such cases, two regioisomeric pyrazoles can potentially form. The outcome is governed by the relative reactivity of the two carbonyl groups and the nature of the hydrazine and reaction conditions (e.g., pH). mdpi.commdpi.com Generally, the more nucleophilic nitrogen of the substituted hydrazine (the NH₂ group) attacks the more electrophilic carbonyl carbon of the diketone first. rsc.org The subsequent cyclization then determines the final substitution pattern on the pyrazole ring. The use of specific solvents and catalysts can be employed to control this selectivity. For example, studies have shown that aprotic dipolar solvents can favor the formation of specific regioisomers compared to traditional protic solvents like ethanol. mdpi.com
The parent compound, 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole, is achiral and its synthesis does not involve the creation of any stereocenters. Therefore, stereoselective synthesis is not relevant to the compound itself.
However, stereoselective approaches are highly relevant for the synthesis of its derivatives, particularly those containing chiral centers. For instance, if a chiral substituent were to be introduced at the C4 position or on the methyl groups, stereoselective methods would be required. A common strategy involves the synthesis of pyrazoline derivatives, which are non-aromatic precursors to pyrazoles and can contain stereocenters. These pyrazolines can be synthesized stereoselectively, for example, through [3+2] cycloaddition reactions or by condensation reactions involving chiral auxiliaries. arcjournals.org The subsequent oxidation of the chiral pyrazoline would then yield the corresponding chiral pyrazole derivative.
Chemo- and Regioselective Transformations involving this compound
Mechanistic Elucidation of this compound Formation Reactions
The proposed mechanism is as follows:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 2,4-dinitrophenylhydrazine on one of the carbonyl carbons of acetylacetone. This step is often acid-catalyzed, which enhances the electrophilicity of the carbonyl group.
Formation of a Carbinolamine Intermediate: This attack leads to the formation of a tetrahedral carbinolamine intermediate.
Dehydration to form a Hydrazone: The carbinolamine intermediate readily loses a molecule of water to form a more stable hydrazone intermediate.
Tautomerization and Intramolecular Cyclization: The hydrazone can exist in equilibrium with its enamine tautomer. The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This key cyclization step forms the five-membered ring.
Final Dehydration: The resulting cyclic intermediate, a hydroxypyrazoline, undergoes a final acid-catalyzed dehydration step to eliminate a second molecule of water. This elimination results in the formation of the stable, aromatic pyrazole ring.
Specific kinetic and thermodynamic data for the synthesis of this compound are not widely reported. However, studies on the general Knorr pyrazole synthesis provide valuable insights. The reaction is typically thermodynamically favorable due to the formation of the highly stable aromatic pyrazole ring and the release of two small molecules of water.
Table 1: Factors Influencing Reaction Rate
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Acid Catalyst | Increases rate | Protonation of the carbonyl group increases its electrophilicity, facilitating the initial nucleophilic attack. |
| Electron-withdrawing groups on hydrazine | Decreases rate | Reduces the nucleophilicity of the hydrazine nitrogen atoms, slowing the initial attack and cyclization steps. |
| Steric Hindrance | Decreases rate | Bulky substituents on either reactant can hinder the approach for nucleophilic attack and cyclization. |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction steps, particularly the dehydration steps. |
The pathway for the synthesis of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole involves several key reaction intermediates. While these intermediates are often transient and not isolated during a standard one-pot synthesis, their existence is supported by mechanistic studies of the Knorr reaction and related condensations. rsc.orgencyclopedia.pub
The primary intermediates in the reaction between 2,4-dinitrophenylhydrazine and acetylacetone are:
Carbinolamine Adduct: The initial product of the nucleophilic addition of the hydrazine to a carbonyl group. It is a tetrahedral intermediate that is typically unstable.
Hydrazone: Formed by the dehydration of the carbinolamine. In the case of symmetrical diketones like acetylacetone, only one hydrazone intermediate is possible prior to cyclization. This intermediate, acetylacetone mono-(2,4-dinitrophenyl)hydrazone, is a key branching point towards cyclization.
Hydroxypyrazoline (Cyclic Carbinolamine): This five-membered heterocyclic intermediate results from the intramolecular cyclization of the hydrazone. It contains a hydroxyl group on a carbon atom of the non-aromatic ring. This intermediate is also generally unstable and rapidly proceeds to the final product.
In some related syntheses, particularly under carefully controlled conditions, it has been possible to isolate or spectroscopically observe these types of intermediates, confirming their role in the reaction pathway. encyclopedia.pub For example, solventless condensation of 2,4-dinitrophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid has been reported to yield a bis-hydrazone derivative, indicating that under certain conditions, side reactions can occur. scielo.br
Catalytic Systems in this compound Production
The synthesis of this compound, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, is a complex, multi-step process. This compound is a critical intermediate in the production of the anticoagulant drug Apixaban. The manufacturing pathways rely heavily on various catalytic systems to ensure efficiency, high yields, and process viability. These catalytic reactions are primarily concentrated on key transformations, such as the reduction of nitroaromatic precursors and the formation of carbon-nitrogen bonds to construct the final molecular architecture.
Research and patent literature describe several catalytic approaches, with a significant focus on catalytic hydrogenation for the reduction of a key nitro-group-containing intermediate to its corresponding aniline (B41778) derivative. researchgate.netgoogle.com This step is pivotal, as the resulting amino group is essential for subsequent reactions in the synthetic sequence. Additionally, copper-catalyzed reactions, such as the Ullmann condensation, are employed to form crucial C-N bonds, linking different fragments of the molecule.
Catalytic Hydrogenation in Precursor Synthesis
A common strategy in the synthesis of Apixaban intermediates involves the reduction of a nitro-substituted precursor, such as 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one or similar structures. google.comgoogle.com This transformation is almost exclusively achieved through catalytic hydrogenation, which offers high selectivity and cleaner conversions compared to stoichiometric reducing agents like iron powder or sodium sulfide. google.com
A variety of heterogeneous catalysts are documented for this reduction step. A Chinese patent details a catalytic hydrogenation reduction system using catalysts selected from Raney nickel, palladium/carbon (Pd/C), palladium hydroxide/carbon, platinum/carbon, or rhodium/carbon. google.com The process is conducted under hydrogen pressure ranging from 0.1 to 1.0 mPa at temperatures between 20-60 °C. google.com The catalyst loading is typically between 0.1% and 10% (w/w) relative to the substrate. google.com Another practical synthesis utilized a catalytic amount of FeCl/Charcoal with aqueous hydrazine to achieve a 95% yield in reducing the nitro group of an intermediate. researchgate.net The use of Pd/C is also a frequently cited method for this transformation.
| Catalyst System | Catalyst Loading (% w/w) | Hydrogen Pressure (mPa) | Temperature (°C) | Applicable Solvents | Source(s) |
| Raney Nickel | 0.1 - 10 | 0.1 - 1.0 | 20 - 60 | C1-C4 Lower Alcohols | google.com |
| Palladium/Carbon (Pd/C) | 0.1 - 10 | 0.1 - 1.0 | 20 - 60 | C1-C4 Lower Alcohols | google.com |
| Palladium Hydroxide/Carbon | 0.1 - 10 | 0.1 - 1.0 | 20 - 60 | C1-C4 Lower Alcohols | google.com |
| Platinum/Carbon | 0.1 - 10 | 0.1 - 1.0 | 20 - 60 | C1-C4 Lower Alcohols | google.com |
| Rhodium/Carbon | 0.1 - 10 | 0.1 - 1.0 | 20 - 60 | C1-C4 Lower Alcohols | google.com |
| FeCl/Charcoal | 15 mol% | Not Applicable | Not Specified | Aqueous Hydrazine | researchgate.net |
Table 1: Summary of Catalytic Hydrogenation Systems for Nitro-Precursor Reduction in the synthesis pathway of this compound.
Copper-Catalyzed C-N Bond Formation
The construction of the 6-[4-(2-oxopiperidin-1-yl)phenyl] moiety of the target molecule is a critical step that often involves the formation of a C-N bond between an aniline derivative and the piperidin-2-one ring system. The Ullmann condensation, a copper-catalyzed reaction, is a key method for achieving this aryl-nitrogen bond.
Specifically, the ethyl ester precursor of this compound, ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, can be synthesized via an Ullmann coupling. This reaction leverages a copper catalyst to couple the pyrazolo-pyridine core with the 4-(2-oxopiperidin-1-yl)phenyl group. While specific catalysts for this exact step can be proprietary, the general Ullmann reaction protocol involves a copper(I) source, often with a ligand, in a polar aprotic solvent at elevated temperatures. This catalytic method is essential for efficiently creating the final complex structure from its constituent aromatic fragments.
| Reaction Type | Purpose | Typical Catalyst System | Source(s) |
| Ullmann Condensation | Forms C(aryl)-N bond, coupling the pyrazolo-pyridine core with the piperidinone-phenyl fragment. | Copper-mediated (e.g., CuI, ligands) |
Table 2: Application of Copper-Catalyzed Ullmann Reaction in the Synthesis of an this compound Precursor.
Table of Mentioned Compounds
| Registry Number / Code | Chemical Name or Description |
| This compound | 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
| Apixaban | 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide |
| 503614-91-3 | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
| Not Specified | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one |
| Not Specified | Raney nickel |
| Not Specified | Palladium/carbon (Pd/C) |
| Not Specified | Palladium hydroxide/carbon |
| Not Specified | Platinum/carbon |
| Not Specified | Rhodium/carbon |
| Not Specified | Iron(III) chloride (FeCl3) |
| Not Specified | Hydrazine |
| Not Specified | Copper(I) iodide (CuI) |
| Not Specified | Piperidin-2-one |
Theoretical and Computational Studies of Mfcd02216405
Quantum Chemical Investigations of MFCD02216405 Electronic Structure
Quantum chemistry explores the application of quantum mechanics to chemical systems, offering insights into electronic structure and reactivity. basquequantum.eus Methodologies based on Density Functional Theory (DFT) are frequently used to calculate electronic descriptors that help in understanding the structure-activity relationships of molecules like Vandetanib. researchgate.net
Molecular orbital theory is fundamental to understanding the electronic characteristics of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.org
Studies employing DFT calculations have determined the frontier orbital energies for Vandetanib. nih.gov The energy gap is a key factor; a smaller gap suggests that a molecule is more reactive. scielo.org.mx For Vandetanib, the HOMO-LUMO energy gap has been calculated to be approximately 0.150 eV. nih.gov This value, when compared to other compounds, provides a quantitative measure of its potential reactivity. nih.gov Analysis of the HOMO and LUMO distributions can also reveal which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively. chemrxiv.org
Table 1: Frontier Molecular Orbital Energies and Global Descriptors for Vandetanib
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -10.102 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 5.998 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~0.150 eV | Indicates chemical reactivity and stability. nih.gov |
| Chemical Potential (µ) | -5.861 | Describes the electron donating capability during an interaction. nih.gov |
DFT calculations are a cornerstone for predicting molecular reactivity. acs.org Beyond the HOMO-LUMO gap, DFT allows for the computation of various global reactivity descriptors, such as chemical potential, hardness, and softness, which provide a more detailed picture of a molecule's behavior in chemical reactions. nih.govresearchgate.net
For Vandetanib, DFT studies indicate a high degree of chemical reactivity and a significant capacity for electron donation. nih.gov The presence of electron-withdrawing atoms, such as the fluorine on the phenyl ring, can lower the LUMO energy, thereby enhancing the molecule's susceptibility to electrophilic substitution. The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net These computational predictions are crucial for understanding how Vandetanib might interact with its biological targets. nih.gov
Molecular Orbital Analysis of this compound
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time, which is essential for understanding the flexibility of both the ligand and its receptor in a biological context. rsc.org These simulations have been widely used to refine docking results and to study the stability and nature of ligand-receptor complexes involving Vandetanib. rsc.orgnih.govdergipark.org.tr
Simulations have also been used to analyze the conformation of key structural motifs within the receptor that are crucial for its activity. tandfonline.com In the case of RET kinase, Vandetanib was found to maintain the receptor in an active conformation, characterized as 'DFG-in, αC-helix-in, and A loop open'. tandfonline.comresearchgate.net Furthermore, MD simulations coupled with thermal shift assays have revealed that certain mutations in the receptor can lead to lower thermal stabilization and altered interactions with Vandetanib, highlighting the role of conformational changes in drug resistance. kyoto-u.ac.jp
The primary application of MD simulations for Vandetanib has been to elucidate the dynamics of its interaction with various protein targets, including RET kinase, Ephrin type-B receptor 4 (EPHB4), and lysozyme. rsc.orgnih.govnih.gov These simulations provide detailed information on binding stability, key interacting residues, and the types of forces governing the interaction, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
Binding free energy calculations, often performed using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, quantify the affinity of Vandetanib for its receptors. rsc.orgtandfonline.com For example, the binding free energy of Vandetanib with wild-type RET kinase was calculated to be -115.97 kJ/mol. rsc.org MD simulations have revealed that Vandetanib forms stable hydrogen bonds with key residues in the hinge region of kinase domains, such as Ala807 in the RETG810A mutant. tandfonline.comresearchgate.net However, in some receptor contexts, the interactions are primarily driven by hydrophobic and van der Waals forces. nih.gov These dynamic studies have been critical in comparing the binding modes of Vandetanib to other inhibitors and in understanding mechanisms of drug resistance at a molecular level. tandfonline.comkyoto-u.ac.jp
Table 2: Summary of Molecular Dynamics Simulation Findings for Vandetanib-Receptor Interactions
| Receptor | Key Findings from MD Simulations | Binding Energy (Method) | Reference |
|---|---|---|---|
| RET Kinase (Wild-Type) | Stable complex formation; used as a reference for hit compound screening. | -115.97 kJ/mol (MM/PBSA) | rsc.org |
| RET Kinase (V804M Mutant) | MD analysis confirmed a lack of interaction with Met804; increased backbone flexibility observed. | -82.01 kJ/mol (MM/PBSA) | rsc.org |
| RET Kinase (G810A Mutant) | Stable complex (RMSD ~2.78 Å); maintained active 'DFG-in' conformation; formed one stable H-bond with Ala807. | Lower affinity compared to nintedanib. | tandfonline.comresearchgate.net |
| EPHB4 | Stable interaction within a hydrophobic pocket; binding mode determined. | Not specified. | nih.gov |
| Lysozyme | Confirmed stability of the VDB-LYZ complex; interaction involves hydrophobic forces, van der Waals forces, and hydrogen bonds. | Ka = 4.96–3.14 × 103 M-1 (from fluorescence) | nih.gov |
Table of Compound Names
| Identifier/Name | Chemical Name |
| This compound / Vandetanib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| Nintedanib | Methyl (3Z)-3-{(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}phenyl)aminomethylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
| Lysozyme | A protein (enzyme) |
| RET | Rearranged during transfection (A proto-oncogene) |
| EPHB4 | Ephrin type-B receptor 4 |
Advanced Analytical Methodologies for Mfcd02216405 Research
Chromatographic Separations of N-cyclohexyl-2-(4-methoxyphenyl)acetamide and its Analogues
Chromatographic techniques are fundamental for the separation and quantification of N-cyclohexyl-2-(4-methoxyphenyl)acetamide from complex mixtures, such as reaction media or biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary methods for non-volatile species, while gas chromatography (GC) is suited for volatile derivatives.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of N-cyclohexyl-2-(4-methoxyphenyl)acetamide and its analogues. These methods typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
A general approach for the HPLC analysis of related acetamide (B32628) compounds involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring detection by mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The use of smaller particle sizes (e.g., 3 µm) in the stationary phase allows for the transition to faster UHPLC applications, which offer higher resolution and reduced analysis times. sielc.comsielc.com
A specific HPLC method for a closely related analogue, N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, utilized an Ultrasphere-octyl reverse phase column with a mobile phase of 60% methanol (B129727) and 40% water, with UV detection at 270 nm. google.com Such methods are often scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com
Table 1: Representative HPLC/UHPLC Method Parameters for Acetamide Analogues
| Parameter | Setting | Reference |
| Column | C18 or other reverse-phase | sielc.comsielc.comlcms.cz |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sielc.comsielc.comgoogle.com |
| Additives | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min for HPLC | lcms.cz |
| Detection | UV (e.g., 270 nm) or Mass Spectrometry | sielc.comgoogle.com |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | lcms.cz |
Gas chromatography (GC) is a valuable technique for the analysis of volatile compounds. While N-cyclohexyl-2-(4-methoxyphenyl)acetamide itself has a relatively low volatility, it can be analyzed by GC, often in combination with mass spectrometry (GC-MS), particularly for impurity profiling and in the analysis of reaction byproducts. semanticscholar.org For instance, GC-MS analysis has been used to identify related acetamide structures in various matrices. researchgate.net
The characterization of N-alkyl-arylcyclohexylamines, which are structurally related to the core of N-cyclohexyl-2-(4-methoxyphenyl)acetamide, has been performed using GC-MS. ljmu.ac.uk These analyses typically involve a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, and a temperature programming ramp to ensure the elution of semi-volatile compounds. Derivatization is sometimes employed to increase the volatility of analytes.
Table 2: General GC Method Parameters for Related Compounds
| Parameter | Setting | Reference |
| Column | Capillary column (e.g., HP-5ms) | ljmu.ac.uk |
| Carrier Gas | Helium or Hydrogen | |
| Injection | Split/Splitless | |
| Temperature Program | Ramped from a lower to a higher temperature | ljmu.ac.uk |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) | ljmu.ac.uk |
Development of HPLC/UHPLC Methods for MFCD02216405 Quantification
Spectroscopic Characterization Techniques for N-cyclohexyl-2-(4-methoxyphenyl)acetamide
Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of N-cyclohexyl-2-(4-methoxyphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize N-cyclohexyl-2-(4-methoxyphenyl)acetamide and its analogues.
In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons (typically a singlet around 3.8 ppm), the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the acetamide backbone. The amide proton (N-H) would appear as a broad singlet. For example, in a related compound, N-cyclohexyl-2-(4-methoxyphenyl)-2-((3-nitro-2-oxo-2H-chromen-4-yl)(phenyl)amino) acetamide, the protons of the cyclohexyl group appear as multiplets in the range of 1.0-2.0 ppm.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the carbons of the cyclohexyl ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-cyclohexyl-2-(4-methoxyphenyl)acetamide
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.2 | 114 - 158 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Amide (N-H) | Broad, variable | - |
| Amide (C=O) | - | ~170 |
| Acetate (-CH₂-) | ~3.5 | ~43 |
| Cyclohexyl (-CH-) | Multiplets (1.0 - 2.0) | ~25 - 50 |
| Cyclohexyl (-CH₂-) | Multiplets (1.0 - 2.0) | ~25 - 33 |
Note: Predicted values are based on typical chemical shifts for these functional groups and data from analogous structures. frontiersin.org
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of N-cyclohexyl-2-(4-methoxyphenyl)acetamide. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
In electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule [M+H]⁺. For N-cyclohexyl-2-(4-methoxyphenyl)acetamide (molecular formula C₁₅H₂₁NO₂), the expected exact mass of the protonated molecule is approximately 248.1645 g/mol . Fragmentation in the mass spectrometer would likely involve the cleavage of the amide bond and bonds within the cyclohexyl and methoxyphenyl moieties. A related compound, N-[2-(1-hydroxy-1-cyclohexyl)ethyl]-4-methoxybenzeneacetamide, shows characteristic fragments in its mass spectrum at m/z 166, 152, and 121, corresponding to fragments of the methoxyphenylacetyl group. google.com
Table 4: Expected Mass Spectrometry Data for N-cyclohexyl-2-(4-methoxyphenyl)acetamide
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~248.16 | Protonated molecule |
| [M+Na]⁺ | ~270.15 | Sodium adduct |
| Fragment 1 | ~166 | [CH₃OC₆H₄CH₂CO]⁺ |
| Fragment 2 | ~121 | [CH₃OC₆H₄CH₂]⁺ |
| Fragment 3 | ~99 | [C₆H₁₁NH₂]⁺ |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of N-cyclohexyl-2-(4-methoxyphenyl)acetamide is expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which usually appears as a sharp band around 3300 cm⁻¹. The C-O stretching of the methoxy group and the C-H stretching of the aromatic and aliphatic parts of the molecule would also be present. For instance, a related compound, N-cyclohexyl-2-(4-methoxyphenyl)-2-[N-(4-methylphenyl)ferrocenylformamido]acetamide, displays a strong C=O stretch at 1674 cm⁻¹ and an N-H stretch at 3386 cm⁻¹. vulcanchem.com
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 5: Characteristic IR Absorption Bands for N-cyclohexyl-2-(4-methoxyphenyl)acetamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Amide) | Stretch | ~3300 | vulcanchem.com |
| C-H (Aromatic) | Stretch | >3000 | rsc.org |
| C-H (Aliphatic) | Stretch | 2850-2960 | |
| C=O (Amide I) | Stretch | 1630-1680 | vulcanchem.com |
| N-H (Amide II) | Bend | 1510-1570 | vulcanchem.com |
| C=C (Aromatic) | Stretch | 1450-1600 | rsc.org |
| C-O (Ether) | Stretch | 1230-1270 | vulcanchem.com |
UV-Vis Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to quantify and characterize this compound in bulk and pharmaceutical formulations. The method relies on the principle that the molecule absorbs light in the UV-Vis region, causing electronic transitions within its chromophoric structure. The quinazoline (B50416) ring system, substituted with auxochromes like methoxy, nitro, and amino groups, contributes to its characteristic absorption spectrum.
In methanolic solutions, this compound exhibits a distinct UV absorption profile. sphinxsai.comsaspublishers.com Research has identified a wavelength of maximum absorbance (λmax) at approximately 328 nm. sphinxsai.comsaspublishers.com This λmax is utilized for quantitative analysis, as the absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. Linearity for this analysis has been established in concentration ranges such as 5-30 μg/mL. sphinxsai.com Some studies have also reported a λmax at 249 nm. ijper.orgimpactfactor.org First-order derivative spectroscopy can also be employed, using the absorbance maxima and minima (e.g., λmax=340.54 nm and λmin= 311.27 nm) to enhance specificity and resolve potential matrix interference. sphinxsai.com
Table 1: UV Spectroscopic Parameters for this compound Analysis
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| λmax (Zero-Order) | 328.44 nm | Methanol | sphinxsai.com |
| λmax (Zero-Order) | 249 nm | Methanol | ijper.org |
| Linearity Range | 5-30 µg/mL | Methanol | sphinxsai.com |
| Derivative λmax | 340.54 nm | Methanol | sphinxsai.com |
| Derivative λmin | 311.27 nm | Methanol | sphinxsai.com |
Hyphenated Techniques for Complex this compound Matrices
For analyzing this compound in complex biological matrices like plasma, urine, or microsomal incubations, more selective and sensitive hyphenated techniques are required. nih.govbioline.org.brnih.gov
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity and specificity. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
In a typical LC-MS/MS method, this compound and its metabolites are first separated on a reverse-phase column (e.g., C18). nih.gov Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, followed by Multiple Reaction Monitoring (MRM). nih.govfrontiersin.org For quantification, the transition of the protonated parent molecule [M+H]⁺ to a specific product ion is monitored. For this compound, this is often the transition from m/z 475.1 to m/z 112.1. nih.govresearchgate.netfrontiersin.org A deuterated internal standard (like Vandetanib-d4 or Vandetanib-d6) is commonly used to ensure accuracy. nih.govcaymanchem.com
This methodology is essential for studying the compound's metabolic profile. Key metabolites identified include Vandetanib N-oxide and N-desmethyl Vandetanib. drugbank.com LC-MS/MS allows for the characterization of these and other in vitro and in vivo metabolites, such as those formed through N-demethylation, N-oxide formation, and direct glucuronidation. nih.gov
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Column | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) | nih.gov |
| Mobile Phase | Isocratic; Acetonitrile/10mM Ammonium Formate (50/50, v/v) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | frontiersin.org |
| MRM Transition (Vandetanib) | m/z 475.1 → m/z 112.1 | nih.govresearchgate.net |
| MRM Transition (N-desmethyl Vandetanib) | m/z 461.05 → m/z 363.92 | frontiersin.org |
| Linearity Range (Plasma) | 1.0 to 3,000 ng/mL | nih.gov |
| Linearity Range (CSF) | 0.25 to 50 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, its direct application to a large, non-volatile molecule like this compound (melting point 235°C) is generally not feasible without derivatization. tga.gov.au The high temperatures required for vaporization in the GC inlet would likely cause thermal degradation of the compound rather than clean volatilization.
While direct analysis is impractical, GC-MS could theoretically be employed to analyze smaller, more volatile degradation products or precursors involved in its synthesis. Furthermore, in broader metabolomic studies, GC-MS is used to analyze the pattern of low molecular weight endogenous metabolites in biological samples, which could be altered by the administration of a compound like this compound. diva-portal.org For instance, GC-MS has been used to screen extracellular fluid samples from brain tissue in preclinical models to assess changes in the metabolic profile following treatment. diva-portal.org
LC-MS/MS Methodologies for this compound and Metabolites
Method Validation and Quality Assurance in this compound Analysis
Validation of any analytical method for this compound is critical to ensure that the results are reliable, reproducible, and fit for the intended purpose. sphinxsai.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. sphinxsai.com Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For UV methods, linearity might be established between 5-30 µg/mL, while for LC-MS/MS, it could be 1.0-3,000 ng/mL in plasma. sphinxsai.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with recovery values typically expected to be within 97-102%. sphinxsai.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Results are expressed as the relative standard deviation (%RSD), which should typically be low (e.g., <2% for HPLC and <15% for bioanalytical methods). sphinxsai.comnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sphinxsai.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sphinxsai.com For an RP-HPLC method, the LOD and LOQ for this compound have been reported as 2.70 µg/mL and 6.83 µg/mL, respectively. saspublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition), providing an indication of its reliability during normal usage. saspublishers.com
Quality assurance programs ensure that these validated methods are consistently followed, and that instruments are properly calibrated to maintain data integrity in both research and quality control laboratories. tga.gov.au
Table 3: Compound Names Mentioned
| Identifier/Name | Chemical Name |
|---|---|
| This compound / Vandetanib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
| Vandetanib N-oxide | Not applicable |
| N-desmethyl Vandetanib | Not applicable |
| Vandetanib-d4 | Deuterated Vandetanib (Internal Standard) |
| Vandetanib-d6 | N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine |
| (S)-tetrahydrofuran-3-ol | (S)-tetrahydrofuran-3-ol |
| (4-methoxyphenyl)methanethiol | (4-methoxyphenyl)methanethiol |
Biological Interaction Mechanisms of Mfcd02216405
Investigation of Molecular Target Binding Mechanisms of MFCD02216405
The initial step in understanding the biological activity of a compound is to identify its molecular targets. This typically involves a combination of computational and experimental approaches.
Receptor-Ligand Interaction Studies for this compound
Receptor-ligand interaction studies aim to determine if a compound binds to specific receptors and to characterize the affinity and nature of this binding. For a compound like this compound, this would involve screening it against a panel of known receptors.
No publicly available studies have investigated the receptor-ligand interactions of this compound.
A typical investigatory approach would include:
Binding Assays: Utilizing techniques like radioligand binding assays or fluorescence polarization to quantify the binding affinity (Kd or Ki) of this compound to a variety of receptors.
Computational Docking: Molecular modeling studies to predict the binding pose and interaction of this compound within the binding sites of potential receptor targets. For instance, related pyrazole (B372694) derivatives have been studied for their interaction with cannabinoid receptors. evitachem.com
Interactive Data Table: Hypothetical Receptor Binding Affinity for this compound
No actual data is available. The following table is a template for how such data would be presented.
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type | Reference |
| Data not available | Data not available | Data not available | Data not available |
Enzyme Inhibition or Activation Mechanisms by this compound
Many therapeutic agents exert their effects by modulating the activity of enzymes. Studies would be conducted to determine if this compound acts as an inhibitor or activator of specific enzymes.
No publicly available studies have investigated the enzyme inhibition or activation profile of this compound.
Research in this area would typically involve:
Enzyme Activity Assays: Measuring the rate of an enzymatic reaction in the presence and absence of this compound to determine if it inhibits or enhances enzyme activity. The IC50 (for inhibitors) or EC50 (for activators) would be determined. For example, other pyrazole-containing compounds have been investigated as inhibitors of enzymes like cyclin-dependent kinases (CDKs). drugbank.comrsc.org
Mechanism of Inhibition Studies: If inhibition is observed, further kinetic studies would be performed to elucidate the mechanism (e.g., competitive, non-competitive, or uncompetitive).
Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound
No actual data is available. The following table is a template for how such data would be presented.
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition | Reference |
| Data not available | Data not available | Data not available | Data not available |
Cellular and Subcellular Localization Mechanisms of this compound
Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action.
No publicly available studies have investigated the cellular and subcellular localization of this compound.
Methods to determine localization include:
Fluorescence Microscopy: Synthesizing a fluorescently tagged version of this compound or using specific antibodies to visualize its distribution within cells.
Cell Fractionation: Separating cellular components (e.g., nucleus, mitochondria, cytoplasm) and quantifying the concentration of this compound in each fraction using techniques like mass spectrometry.
Modulation of Biochemical Pathways by this compound
Compounds can affect cellular function by modulating entire biochemical pathways.
No publicly available studies have investigated the modulation of biochemical pathways by this compound.
Typical investigations would involve:
Transcriptomics and Proteomics: Using techniques like RNA-sequencing and mass spectrometry-based proteomics to analyze changes in gene and protein expression in cells treated with this compound. This can provide insights into the pathways being affected.
Pathway Analysis: Employing bioinformatics tools to identify the specific signaling or metabolic pathways that are significantly altered by the compound. For example, some pyrazole derivatives have been shown to induce apoptosis in cancer cells. evitachem.com
Structure-Activity Relationship Studies for Biological Effects of this compound
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity.
No publicly available structure-activity relationship studies have been conducted on this compound.
A typical SAR study for this compound would involve modifying its three main components: the N-(3-chloro-4-fluorophenyl) group, the 1,5-dimethyl-1H-pyrazole core, and the carboxamide linker. For instance, studies on related pyrazole derivatives have shown that modifications to the phenyl ring and substitutions on the pyrazole core can significantly impact their binding affinity and cellular potency. acs.org
Interactive Data Table: Hypothetical SAR Data for Analogs of this compound
No actual data is available. The following table is a template for how such data would be presented.
| Compound | Modification from this compound | Target Activity (e.g., IC50 in µM) | Reference |
| This compound | - | Data not available | Data not available |
| Analog 1 | Change in pyrazole substitution | Data not available | Data not available |
| Analog 2 | Change in phenyl ring substitution | Data not available | Data not available |
Environmental Transformation and Fate of Mfcd02216405
Abiotic Degradation Pathways of Flupyrimin in Environmental Media
Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, that break down chemical compounds in the environment.
Photolytic degradation, or photolysis, is the breakdown of compounds by light energy. For many pesticides, it is a significant dissipation pathway from plant surfaces and in surface waters. researchgate.net Neonicotinoids, as a class, are known to be susceptible to photolysis. nih.gov The use of nanoencapsulation has been proposed as a method to protect active ingredients like Flupyrimin from photolytic degradation, which implies its susceptibility to this process. mdpi.com However, specific studies detailing the photolytic degradation mechanisms and the resulting transformation products for Flupyrimin were not available in the reviewed literature.
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The stability of a pesticide to hydrolysis is a key factor in its environmental persistence, particularly in water and moist soil. Flupyrimin is noted to be persistent and stable in the environment, with a reported hydrolysis half-life of 228 days at 25°C and a neutral pH of 7. chemicalbook.com This high hydrolytic stability suggests that hydrolysis is a slow degradation pathway and that the compound can persist in aquatic ecosystems for extended periods. chemicalbook.comgoogle.com
Photolytic Degradation Mechanisms of MFCD02216405
Biotic Degradation Mechanisms of Flupyrimin
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms and their enzymes. nih.gov
Microbial degradation is a critical process for the dissipation of pesticides from the environment. agronomyjournals.cominflibnet.ac.in Microorganisms in soil and water, such as bacteria and fungi, are the primary agents responsible for breaking down these chemicals. agronomyjournals.comekb.eg The rate and extent of microbial degradation are influenced by various soil properties, including pH, temperature, moisture content, and organic matter. agronomyjournals.commdpi.com For neonicotinoids, microbial degradation is considered an efficient pathway, particularly in the water-soil systems of agricultural fields like paddy rice. nih.gov While specific microbial degradation pathways and metabolites for Flupyrimin are not detailed in the available research, the general process for neonicotinoids involves metabolic transformation into less toxic substances. nih.gov
Enzymatic biotransformation is the specific process by which enzymes within organisms metabolize foreign compounds. In insects, detoxification enzyme families such as cytochrome P450s (P450s), glutathione (B108866) S-transferases (GSTs), and UDP-glycosyltransferases (UGTs) play a crucial role in metabolizing insecticides. researchgate.net In plants, metabolism of pesticides involves complex and tissue-specific Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) biotransformation reactions that can lead to a variety of metabolites. researchgate.net These enzymatic systems are fundamental to the biotic degradation of pesticides. researchgate.net While Flupyrimin acts on insect nicotinic acetylcholine (B1216132) receptors (nAChRs), its specific biotransformation pathways mediated by microbial or plant enzymes in the environment are not extensively documented in the reviewed literature. nih.govacs.org
Microbial Degradation Pathways in Soil and Water for this compound
Environmental Mobility and Distribution Mechanisms of Flupyrimin
The mobility and distribution of a pesticide describe its transport and partitioning within and between environmental compartments like soil, water, and biota. nih.govresearchgate.net Flupyrimin's uptake, translocation, and distribution have been studied in rice planting systems. researchgate.netnih.gov
Research shows that Flupyrimin is readily absorbed by rice roots through a symplastic passive diffusion process. researchgate.netnih.gov Once absorbed, it is not confined to the roots but is transported throughout the plant. The translocation factor (TF), which indicates the efficiency of movement between plant parts, was found to be significantly greater for stem-to-leaf transport compared to root-to-stem transport. researchgate.netnih.gov This suggests an efficient upward translocation and accumulation in the leaves. researchgate.netnih.gov
Within the plant cells, Flupyrimin is predominantly found in the cell soluble fractions, accounting for 50.6% to 88.0% of the compound. researchgate.netnih.gov In rice-soil systems, the accumulation of Flupyrimin in the plants is significantly influenced by the soil's organic matter content, which increases the adsorption of the pesticide onto soil particles. researchgate.netnih.gov Furthermore, a strong positive correlation exists between the concentration of Flupyrimin in rice and its concentration in the soil pore water, suggesting that the amount in soil pore water can be a good indicator for estimating its uptake and accumulation in rice plants. researchgate.netnih.gov
| Translocation Pathway | Translocation Factor (TF) | Reference |
|---|---|---|
| Root to Stem (TFStem/Root) | 3.1 | researchgate.net, nih.gov |
| Stem to Leaf (TFLeaf/Stem) | 27.8 | researchgate.net, nih.gov |
Adsorption and Desorption Processes of Chlorantraniliprole (B1668704) in Soil and Sediment
The interaction of chlorantraniliprole with soil and sediment is a critical factor influencing its environmental mobility and bioavailability. Adsorption, the process by which the chemical binds to soil particles, and desorption, its release back into the soil solution, are governed by various soil properties.
Key Research Findings:
Influence of Soil Properties: Soil characteristics such as texture, organic matter content, pH, and microbial activity significantly affect the sorption, degradation, and mobility of chlorantraniliprole. jchr.org Adsorption to soil particles can decrease its bioavailability and increase its persistence in the soil. jchr.org
Adsorption Isotherms: The Freundlich model has been shown to accurately describe the adsorption behavior of chlorantraniliprole in soil. tandfonline.com
Effect of pH and Temperature: The highest adsorption of chlorantraniliprole has been observed at a pH of 9. tandfonline.com Adsorption capacity and affinity tend to decrease as temperature increases, suggesting an endothermic and spontaneous interfacial process in clay loam soil. tandfonline.comresearchgate.net
Role of Organic Matter and Clay: Adsorption of chlorantraniliprole is higher on humic acid and clay fractions compared to bulk soil. tandfonline.com Amending soil with biochar has been found to enhance the sorption of this compound. researchgate.net
Desorption: Desorption studies indicate that chlorantraniliprole can be retained in the soil after an initial adsorption phase. The desorption distribution coefficient (Kd) and Freundlich coefficient (KF) values for desorption are often higher than for adsorption, signifying a degree of irreversibility in the binding.
Table 1: Adsorption and Desorption Coefficients for Chlorantraniliprole
| Soil Type | Adsorption KF (L¹/ⁿ µmol¹⁻¹/ⁿ kg⁻¹) | Desorption KF (L¹/ⁿ µmol¹⁻¹/ⁿ kg⁻¹) | Organic Carbon Normalized Adsorption Coefficient (Koc) (L/Kgoc) | Reference |
|---|---|---|---|---|
| Loam Sand | Not Specified | Not Specified | 153 | usda.gov |
| Loamy Sand | Not Specified | Not Specified | 526 | usda.gov |
| Mean Koc | Not Specified | Not Specified | 337 | regulations.gov |
| Clay Loam (at 25°C) | 19.22 | Not Specified | Not Specified | tandfonline.com |
| Clay Loam (at 50°C) | 7.70 | Not Specified | Not Specified | tandfonline.com |
Leaching and Runoff Potential of Chlorantraniliprole in Aqueous Systems
Chlorantraniliprole is characterized as a persistent and mobile compound in both terrestrial and aquatic environments. usda.govepa.gov Its potential to move through the soil profile into groundwater (leaching) and to be transported over land by water (runoff) is a key aspect of its environmental risk profile.
Key Research Findings:
Mobility: Based on its soil organic carbon-water (B12546825) partition coefficient (Koc) values, chlorantraniliprole is expected to be mobile in soil and aquatic environments. usda.gov
Leaching Potential: The compound has the potential to leach through the soil profile, with studies showing it can penetrate beyond 60 cm and has the potential to reach groundwater. canada.ca Field dissipation studies have shown leaching ranging from 6 to 36 inches. regulations.gov However, some studies have observed that the majority of the compound remains in the upper soil layers. researchtrend.netresearchgate.net In a study on sandy loam soil, a significant percentage of chlorantraniliprole was retained in the top 0-5 cm of the soil column. researchtrend.net
Runoff: Dissipation of chlorantraniliprole can occur through runoff into surface water. usda.gov The potential for runoff is a consideration in environmental risk assessments. umass.edu
Factors Influencing Leaching and Runoff: Soil type plays a crucial role, with greater downward movement observed in sandy loam soil compared to silty clay loam soil. researchgate.net The presence of microplastics in soil could potentially increase the mobility of chlorantraniliprole. nih.gov
Table 2: Leaching of Chlorantraniliprole in Sandy Loam Soil Columns
| Soil Depth | Retention at Single Dose (%) | Retention at Double Dose (%) | Reference |
|---|---|---|---|
| 0-5 cm | 79.53 | 81.56 | researchtrend.net |
| 5-10 cm | 7.76 | 8.41 | researchtrend.net |
| 10-15 cm | 1.91 | 2.11 | researchtrend.net |
| Total Recovery | 89.20 | 92.08 | researchtrend.net |
Bioaccumulation Mechanisms and Potential of Chlorantraniliprole in Organisms
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is an important factor in assessing its long-term environmental risk.
Key Research Findings:
Low Bioaccumulation Potential: The bioaccumulation of chlorantraniliprole is generally considered to be unlikely. usda.gov This is primarily attributed to its low octanol/water partitioning coefficient (log Kow = 2.76 to 2.90). epa.govnih.gov
Aquatic Invertebrates: While considered highly toxic to some aquatic invertebrates, the risk is often mitigated by low application rates. usda.govorst.edu
Fish: Studies on crucian carp (B13450389) have shown that while the acute toxicity is low, chlorantraniliprole can accumulate in fish muscles after prolonged exposure. nih.gov Residues were still detectable after an 18-day recovery period in freshwater. nih.gov
Earthworms: In laboratory studies, earthworms exposed to chlorantraniliprole in soil showed bioaccumulation of the residue in their bodies. orst.edu
Mammals: In studies with rats, fat samples were analyzed to assess potential bioaccumulation. nih.gov The absorption of chlorantraniliprole was found to decrease at higher doses. nih.gov
Development of Environmental Fate Models for Chlorantraniliprole
Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. researchgate.netup.pt These models integrate data on a chemical's properties with environmental parameters to estimate its distribution and persistence.
Key Research Findings:
Commonly Used Models: The Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), often used in conjunction (PRZM/EXAMS), have been employed to estimate the environmental concentrations of chlorantraniliprole in surface water and groundwater for drinking water assessments. epa.gov
Specific Application Models: The Pesticides in Flooded Applications Model (PFAM) has been used to simulate the dissipation of chlorantraniliprole in environments such as California rice fields. oup.com This model predicted an environmental half-life of 26 days in the aqueous phase, with the majority of the applied compound remaining and degrading in the benthic zone. oup.com
Model Inputs: These models utilize data on the compound's physical-chemical properties (e.g., solubility, vapor pressure, partition coefficients), degradation rates (e.g., hydrolysis, photolysis, biodegradation), and application scenarios (e.g., rate, timing, method). epa.govnih.gov
Purpose of Modeling: Environmental fate models are crucial for risk assessment, helping to predict potential exposure levels for non-target organisms and to inform regulatory decisions. researchgate.net They can help to understand the long-term impacts of planned actions where monitoring alone may not be sufficient. researchgate.net
No Specific Research Found for Chemical Compound this compound
Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no specific scientific literature or detailed research data available that corresponds to the advanced applications outlined in the user's request. Searches were conducted across various scientific databases and search engines, focusing on the compound's utilization in materials science, catalysis, and chemical biology.
The inquiries, which included terms such as "this compound materials science research," "this compound polymer science," "this compound catalysis research," and "this compound chemical biology probe," did not yield any specific results detailing the role or application of this particular compound. The search for a common or alternative chemical name for this compound was also unsuccessful in providing a more fruitful line of inquiry.
The general search results provided broad overviews of the fields of materials science, including polymer and composite materials research columbia.eduopenaccessjournals.combrown.edujournaljmsrr.com, as well as the principles of heterogeneous, homogeneous, and enantioselective catalysis youtube.comrsc.orgnih.govwiley.comnih.govnih.govnih.govgoogle.com. Similarly, information on the general use of chemical probes in chemical biology was retrieved, but with no specific mention of this compound icr.ac.ukthermofisher.krccia.org.aunih.gov.
Due to the absence of any specific research findings or data related to this compound, it is not possible to generate the requested article with scientifically accurate and informative content for the specified sections and subsections. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.
Therefore, the requested article focusing solely on the advanced applications research of this compound cannot be produced at this time. Further research or the provision of an alternative, documented chemical compound would be required to fulfill a similar request.
Advanced Applications Research of Mfcd02216405
Development of this compound as a Research Tool in Analytical Chemistry
Following an extensive search of publicly available scientific literature and chemical databases, no specific research findings or detailed chemical information (such as structure, IUPAC name, or formula) for the compound identifier "this compound" could be located. This identifier does not correspond to a well-documented substance for which applications in analytical chemistry have been published.
The development of any chemical compound into a research tool for analytical chemistry is a rigorous process that fundamentally depends on the compound's unique physical and chemical properties. This process typically involves several key stages:
Characterization and Standardization: The first step is the complete characterization of the compound's identity and purity. This is essential for its use as a reference standard. molport.com A reference standard is a highly purified and well-characterized material used to calibrate analytical instruments, validate methods, and quantify the amount of the substance in an unknown sample. thesaurus.combiocompare.com The certification of a reference material involves rigorous testing under internationally recognized standards, such as those set by ISO 17034 and ISO/IEC 17025. thesaurus.com
Analytical Method Development: Once characterized, specific analytical methods for the detection and quantification of the compound are developed. The choice of method depends on the compound's properties.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a common technique used to separate, identify, and quantify compounds. Method development involves selecting an appropriate column (e.g., C18, C8), mobile phase composition (e.g., water, acetonitrile (B52724), buffers), and a suitable detector (e.g., UV-Vis, Refractive Index, Mass Spectrometry). The goal is to achieve good separation and a symmetrical peak shape for accurate quantification.
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions and is used for both identifying and quantifying compounds, often with very high sensitivity and specificity. When coupled with chromatography (e.g., LC-MS), it becomes a powerful tool for analyzing complex mixtures. The development of an MS method involves optimizing ionization sources (e.g., electrospray ionization) and analyzing fragmentation patterns to ensure accurate identification.
Method Validation: Any new analytical method must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. Validation confirms the method's linearity, accuracy, precision, specificity, and robustness. This validation process generates crucial data, often presented in tables, to demonstrate the method's reliability.
Hypothetical Method Validation Parameters
For an analytical method to be considered reliable, its performance characteristics must be evaluated. The table below illustrates typical parameters that would be assessed during the validation of an HPLC method for a hypothetical compound.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | ≥ 0.999 | Establishes the relationship between the concentration of the analyte and the instrument's response. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix with a known amount of the standard. |
| Precision (% RSD) | ≤ 2.0% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Without specific information on the chemical nature of this compound, it is not possible to provide concrete research findings or detailed analytical methods. The development of this substance as a research tool would first require its synthesis, purification, and thorough characterization, followed by the systematic development and validation of analytical methods as outlined above.
Q & A
Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding affinities for this compound?
- Methodological Answer : Re-run docking simulations with explicit solvent models and flexible receptor side chains. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Assess force field accuracy by comparing with quantum mechanics/molecular mechanics (QM/MM) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
